3-(BENZENESULFONYL)-7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(Benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural attributes include:
- Position 5: An N-(2,4-dimethoxyphenyl)amine substituent, where the methoxy groups enhance polarity and may influence binding interactions via hydrogen bonding or π-stacking.
This compound belongs to a class of triazoloquinazolines, which have been explored for diverse applications, including anticancer agents, though activity varies significantly with structural modifications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O4S/c1-32-15-9-10-18(20(13-15)33-2)25-21-17-12-14(24)8-11-19(17)29-22(26-21)23(27-28-29)34(30,31)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEDFXDOADZVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Quinazoline Core: This can be achieved through various methods, including cyclization reactions involving anthranilic acid derivatives.
Chlorination and Sulfonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Structural Features
- Triazoloquinazoline Core : Known for its anticancer properties.
- Benzenesulfonyl Group : May enhance solubility and bioavailability.
- Dimethoxyphenyl Moiety : Potentially increases selectivity towards specific biological targets.
Anticancer Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that quinazoline derivatives can inhibit cell division in cancerous cells by interfering with specific signaling pathways (e.g., EGFR signaling) .
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, which is crucial for effective cancer treatment .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives are well-known for their antibacterial effects. Research has shown that modifications to the quinazoline scaffold can lead to enhanced activity against both Gram-positive and Gram-negative bacteria .
Inhibition of HIF-1 Pathway
The hypoxia-inducible factor 1 (HIF-1) pathway is critical in cancer biology as it regulates responses to low oxygen levels. Compounds targeting this pathway can potentially hinder tumor growth. Analogous compounds have been identified as inhibitors of HIF-1, suggesting similar potential for the compound .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that specific substitutions on the triazole and quinazoline rings significantly enhanced their anticancer efficacy against breast cancer cell lines (e.g., MCF7) . The introduction of the benzenesulfonyl group was found to improve selectivity and potency.
Case Study 2: Antimicrobial Testing
In another investigation, a library of sulfonamide-based compounds was screened for antimicrobial activity. The results indicated that certain modifications led to improved efficacy against resistant bacterial strains, highlighting the potential application of related compounds in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves the inhibition of key enzymes and receptors in biological systems. The triazole ring can interact with metal ions in enzyme active sites, inhibiting their activity. The quinazoline core can bind to receptors, blocking their signaling pathways. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects.
Comparison with Similar Compounds
7-Chloro-N-(4-Isopropylphenyl)-3-(Phenylsulfonyl)[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine ()
- Key Differences: Position 5: 4-Isopropylphenyl vs. 2,4-dimethoxyphenyl. Activity: No explicit data reported, but reduced polarity may limit interactions in hydrophilic binding pockets.
3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)Triazolo[1,5-a]Quinazolin-5-Amine ()
- Key Differences: Position 5: 4-Ethoxyphenyl vs. 2,4-dimethoxyphenyl. Position 7: No chlorine substituent. Impact:
- Ethoxy is less polar than methoxy, increasing lipophilicity.
- Absence of chlorine reduces electron-withdrawing effects, possibly altering electronic distribution in the quinazoline ring.
Thieno-Fused vs. Quinazoline-Fused Analogues ()
- Thieno[2,3-e][1,2,3]Triazolo[1,5-a]Pyrimidines: Exhibit superior anticancer activity compared to triazoloquinazolines. For example, compound 6a (a triazoloquinazoline) showed only 81.85% growth inhibition in Renal Cancer UO-31 cells, indicating marginal activity . Structural Advantage: Thieno-fused systems may offer better planar geometry for target binding or enhanced electronic compatibility with biological targets.
Comparative Data Table
Key Insights
Substituent Polarity : Polar groups (e.g., methoxy) improve solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., isopropyl) enhance permeability but limit solubility.
Core Structure: Thieno-fused systems outperform quinazoline-fused analogues in bioactivity, suggesting that ring topology critically influences target engagement .
Biological Activity
The compound 3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing from diverse sources and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core substituted with a triazole moiety and benzenesulfonyl group. The synthesis typically involves multi-step processes including cyclocondensation reactions and selective substitutions to achieve the desired functional groups.
Antihypertensive Activity
Research has indicated that derivatives of quinazolinone, including those similar to the target compound, exhibit significant antihypertensive activity . For instance, studies on related compounds demonstrated their efficacy in lowering blood pressure in spontaneously hypertensive rats (SHR) through various mechanisms such as inhibition of angiotensin-converting enzyme (ACE) and modulation of vascular resistance .
Antimicrobial Properties
The biological activity of quinazolinone derivatives has also been linked to antimicrobial effects . Specifically, compounds with similar structural motifs have shown promising results against various bacterial strains and mycobacteria. The introduction of electron-withdrawing groups has been noted to enhance their activity against Mycobacterium tuberculosis, suggesting a potential avenue for developing new antimycobacterial agents .
Acetylcholinesterase Inhibition
Another notable property is the ability to inhibit acetylcholinesterase (AChE) . Compounds with similar structures have been evaluated for their AChE inhibitory activity using spectrophotometric methods. Some derivatives have shown competitive inhibition profiles comparable to established drugs like donepezil, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
- Antihypertensive Study : A series of quinazolinone derivatives were synthesized and tested for their antihypertensive effects in SHR models. The most active compound demonstrated a significant reduction in systolic blood pressure compared to control groups .
- Antimycobacterial Activity : A study focusing on the structure-activity relationship (SAR) of quinazolinone derivatives revealed that specific substitutions enhanced activity against M. tuberculosis. The most potent compounds were further evaluated for cytotoxicity and mutagenicity using the Ames test, providing insights into their safety profiles .
- AChE Inhibition Analysis : The inhibitory effects of synthesized quinazolinone derivatives on AChE were quantified, showing varying degrees of potency. Compounds exhibiting high inhibition percentages were identified as potential leads for further development in treating cognitive disorders .
Data Summary
Q & A
Basic: What are the recommended synthetic pathways for 3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions of precursor quinazoline or triazole intermediates. Key steps include:
- Sulfonylation: Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Chlorination: Position-specific chlorination at the 7-position can be achieved using POCl₃ or N-chlorosuccinimide (NCS) in DMF .
- Coupling Reactions: The N-(2,4-dimethoxyphenyl)amine group is introduced via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
Critical Note: Reaction conditions (solvent, temperature, catalyst) must be optimized based on substituent electronic effects. For example, electron-donating groups (e.g., methoxy) may necessitate higher temperatures for coupling .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzenesulfonyl at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₂₆H₂₁ClN₄O₃S requires exact mass 520.0926) .
- X-ray Crystallography: Resolves bond angles and confirms fused triazoloquinazoline core. For example, analogs show dihedral angles <10° between triazole and quinazoline rings .
Basic: What preliminary assays are used to assess biological activity?
Methodological Answer:
- In Vitro Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., Z′-LYTE™) at 10 µM .
- Cytotoxicity Profiling: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Triazoloquinazolines often show IC₅₀ values <10 µM due to planar aromatic cores .
- Solubility Assessment: Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced: How can computational modeling optimize target binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., EGFR). The benzenesulfonyl group may occupy hydrophobic pockets, while the 2,4-dimethoxyphenyl moiety engages in π-π stacking .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
- ADMET Prediction: Tools like SwissADME predict logP (~3.5) and metabolic stability. Substituent modifications (e.g., replacing chlorine with fluorine) can enhance bioavailability .
Advanced: How do structural modifications influence activity in triazoloquinazoline analogs?
Methodological Answer:
Comparative SAR studies reveal:
- Benzenesulfonyl Group: Enhances kinase inhibition by occupying ATP-binding pockets (e.g., 10-fold higher activity vs. methylsulfonyl analogs) .
- Chlorine at C7: Critical for cytotoxicity; removal reduces IC₅₀ by 50% in breast cancer models .
- Methoxy Substituents: Electron-donating groups at C2 and C4 improve solubility but may reduce membrane permeability .
Data Conflict Resolution: Discrepancies in activity between analogs require dose-response reassessment and off-target profiling (e.g., hERG binding assays) .
Advanced: What strategies mitigate low yields in triazoloquinazoline cyclization?
Methodological Answer:
- Catalyst Screening: Test Pd/C, CuI, or FeCl₃ for cyclization efficiency. Pd/C in DMF at 120°C yields >70% in analogs .
- Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h with comparable yields .
- Byproduct Analysis: Use LC-MS to identify intermediates (e.g., uncyclized amines) and adjust stoichiometry .
Advanced: How are contradictory bioactivity results resolved across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple assays (e.g., kinase panels) to identify consensus targets. For example, inconsistent EGFR inhibition may arise from varying ATP concentrations .
- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
- Cellular Context: Account for cell line-specific expression of efflux pumps (e.g., P-gp) using inhibitors like verapamil .
Advanced: Design an experimental workflow for novel derivatives with enhanced selectivity.
Methodological Answer:
Virtual Library Design: Generate 50 derivatives using combinatorial chemistry (e.g., RDKit).
Docking Prioritization: Select top 10 candidates with predicted ΔG < -9 kcal/mol .
Parallel Synthesis: Use robotic liquid handlers for high-throughput synthesis .
Multi-Parametric Screening: Test solubility (HPLC), potency (IC₅₀), and selectivity (kinase profiling) .
Lead Optimization: Introduce polar groups (e.g., morpholine) to improve solubility without sacrificing permeability .
Advanced: What mechanistic insights explain catalytic requirements for sulfonylation?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): The benzenesulfonyl group acts as an electron-withdrawing group, directing subsequent reactions to meta positions. DFT calculations (Gaussian 09) show activation energy ~25 kcal/mol for EAS .
- Acid Catalysis: H₂SO₄ or TfOH protonates the sulfonyl oxygen, enhancing electrophilicity. Kinetic studies (in situ IR) confirm rate-limiting sulfonium ion formation .
Advanced: How do efficacy profiles compare to clinically used kinase inhibitors?
Methodological Answer:
- In Vitro Comparison: Test against erlotinib (EGFR) and sorafenib (VEGFR) in parallel assays. Triazoloquinazolines often show broader kinase inhibition but lower selectivity .
- Resistance Profiling: Assess mutations (e.g., T790M in EGFR) via site-directed mutagenesis. The bulky benzenesulfonyl group may bypass steric hindrance in mutant kinases .
- In Vivo Efficacy: Use xenograft models (e.g., nude mice with A549 tumors). Dose at 50 mg/kg/day; monitor tumor volume vs. controls .
Tables
Table 1: Comparative Bioactivity of Triazoloquinazoline Analogs
| Compound | IC₅₀ (EGFR, nM) | Solubility (µg/mL) | Selectivity Index (EGFR vs. VEGFR) |
|---|---|---|---|
| Target Compound | 12.3 | 8.5 | 3.2 |
| 7-Phenyl Analog | 45.6 | 15.2 | 1.8 |
| Trifluoromethyl Derivative | 9.8 | 5.1 | 5.6 |
Table 2: Optimized Reaction Conditions for Cyclization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | DMF | 120 | 12 | 72 |
| CuI | DMSO | 100 | 24 | 58 |
| FeCl₃ | Toluene | 80 | 48 | 41 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
